6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
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Overview
Description
Atramycin A is a natural product with the chemical name (S)-8-[(6-Deoxy-α-L-mannopyranosyl)oxy]-3,4-dihydro-6-hydroxy-3β-methylbenz[a]anthracene-1,7,12(2H)-trione . It is known for its broad-spectrum antibacterial activity, showing effectiveness against various bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, and Streptococcus pyogenes . Additionally, Atramycin A exhibits antifungal and antitumor properties, making it a compound of significant pharmacological interest .
Preparation Methods
Atramycin A is primarily obtained through microbial fermentation. One common method involves using the Actinoplanes sp. S12 strain, which can be cultured in either solid or liquid media to produce the compound . The fermentation process requires careful control of environmental conditions such as temperature, pH, and nutrient availability to optimize yield.
Chemical Reactions Analysis
Atramycin A undergoes various chemical reactions, including:
Oxidation: Atramycin A can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield reduced forms of Atramycin A.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of substituted derivatives .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Atramycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of angucycline antibiotics.
Biology: Atramycin A is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Due to its antibacterial, antifungal, and antitumor properties, Atramycin A is investigated for potential therapeutic applications in treating infections and cancers.
Industry: Atramycin A is explored for use in developing new antibiotics and antifungal agents for agricultural and pharmaceutical industries .
Mechanism of Action
Atramycin A exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This action ultimately leads to bacterial cell death . The compound also targets fungal cells by disrupting their cell membrane integrity, leading to cell lysis and death .
Comparison with Similar Compounds
Atramycin A belongs to the angucycline class of antibiotics, which includes compounds like Atramycin B and Atramycin C . These compounds share a similar core structure but differ in their side chains and functional groups. Atramycin A is unique due to its specific glycosylation pattern, which contributes to its distinct antibacterial and antifungal properties .
Similar Compounds
- Atramycin B
- Atramycin C
- Emycin G
- Saccharothrixin A
- SNA-8073-A
Atramycin A stands out among these compounds for its broad-spectrum activity and potential therapeutic applications.
Properties
IUPAC Name |
6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVSDLAMOJTGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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